molecular formula C16H25NO3 B1389353 [2-(2-Ethoxyethoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine CAS No. 1040680-53-2

[2-(2-Ethoxyethoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine

Cat. No.: B1389353
CAS No.: 1040680-53-2
M. Wt: 279.37 g/mol
InChI Key: VDIBWOPEHQNYAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Ethoxyethoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine, also known as EEPFM, is an organic compound with an ammonium group and a phenyl group attached to a nitrogen atom. It is a white solid at room temperature and is soluble in water. EEPFM has been studied for its potential applications in various scientific fields, such as in organic synthesis, drug design, and biochemistry.

Scientific Research Applications

[2-(2-Ethoxyethoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine has been studied for its potential applications in organic synthesis, drug design, and biochemistry. It has been used as a ligand in organometallic catalysis and as a protecting group in organic synthesis. In drug design, this compound has been studied for its potential as a drug scaffold. In biochemistry, it has been used as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).

Mechanism of Action

[2-(2-Ethoxyethoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine has been studied for its potential as a drug scaffold. It has been found to interact with proteins through hydrogen bonding and hydrophobic interactions. In particular, it has been found to interact with COX-2 and LOX enzymes, which are involved in inflammation and pain pathways. It has been proposed that this compound binds to these enzymes and inhibits their activity, leading to a decrease in inflammation and pain.
Biochemical and Physiological Effects
This compound has been studied for its potential as a drug scaffold and its ability to interact with proteins. In particular, it has been found to interact with COX-2 and LOX enzymes, which are involved in inflammation and pain pathways. It has been proposed that this compound binds to these enzymes and inhibits their activity, leading to a decrease in inflammation and pain. In addition, this compound has been found to reduce cell proliferation and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

[2-(2-Ethoxyethoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize and is stable under a wide range of conditions. In addition, it is soluble in water, making it easy to work with in aqueous solutions. However, one limitation of this compound is that it is not very soluble in organic solvents, which may limit its use in certain applications.

Future Directions

[2-(2-Ethoxyethoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine has potential for use in a variety of scientific fields. One potential future direction is the development of new drugs based on the this compound scaffold. In addition, further research could be done to explore the potential of this compound as an enzyme inhibitor, as well as its potential for use in other biological applications. Another potential future direction is the development of new synthetic methods for the synthesis of this compound, as well as the development of new derivatives of this compound. Finally, further research could be conducted to explore the potential of this compound as a catalyst in organic synthesis.

Properties

IUPAC Name

N-[[2-(2-ethoxyethoxy)phenyl]methyl]-1-(oxolan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-2-18-10-11-20-16-8-4-3-6-14(16)12-17-13-15-7-5-9-19-15/h3-4,6,8,15,17H,2,5,7,9-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIBWOPEHQNYAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC=C1CNCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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